molecular formula C11H16F7NO B14586418 2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide CAS No. 61578-74-3

2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide

Cat. No.: B14586418
CAS No.: 61578-74-3
M. Wt: 311.24 g/mol
InChI Key: PFQQFKZQVVSAND-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-heptan-2-ylbutanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide typically involves the reaction of heptafluorobutyric acid with heptan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-heptan-2-ylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-heptan-2-ylbutanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutanol
  • 2,2,3,3,4,4,4-Heptafluorobutylamine

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide offers unique advantages such as higher stability, resistance to metabolic degradation, and specific binding properties. These characteristics make it particularly valuable in applications requiring long-term stability and precise molecular interactions .

Properties

CAS No.

61578-74-3

Molecular Formula

C11H16F7NO

Molecular Weight

311.24 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide

InChI

InChI=1S/C11H16F7NO/c1-3-4-5-6-7(2)19-8(20)9(12,13)10(14,15)11(16,17)18/h7H,3-6H2,1-2H3,(H,19,20)

InChI Key

PFQQFKZQVVSAND-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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